N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-piperidinyl)acetamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-piperidinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, with a 4-chloro-2,5-dimethoxyphenyl substituent. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-piperidinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The benzaldehyde is first converted to the corresponding acetic acid derivative through a series of reactions, including oxidation and esterification.
Amidation Reaction: The acetic acid derivative is then reacted with piperidine to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-piperidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-piperidinyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-morpholinyl)acetamide: Contains a morpholine ring instead of piperidine.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-piperidinyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-20-13-9-12(14(21-2)8-11(13)16)17-15(19)10-18-6-4-3-5-7-18/h8-9H,3-7,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVKPZGNQQAWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCCCC2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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